A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde
A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde
Introduction
3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is a bifunctional organic molecule of interest in synthetic chemistry. Its structure combines a stable tert-butyldimethylsilyl (TBS) protected tertiary alcohol with a reactive aldehyde, all centered on a tetrahydrofuran (oxolane) ring. This arrangement makes it a valuable building block, where the aldehyde can undergo a variety of transformations while the hydroxyl group remains masked. Accurate structural confirmation and purity assessment are paramount for its successful application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework through the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
This in-depth guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. As direct experimental data for this specific molecule is not widely published, this guide synthesizes information from established NMR principles and data from structurally analogous compounds to provide a reliable predictive framework for researchers. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality NMR data for this compound is presented.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde are summarized in the tables below. These predictions are based on the analysis of substituent effects on the oxolane ring and typical chemical shift ranges for silyl ethers and aldehydes.
Predicted ¹H NMR Chemical Shifts
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CHO) | 9.6 - 9.8 | s | - | 1H |
| H-2, H-2' | 3.8 - 4.0 | m | - | 2H |
| H-4, H-4' | 2.0 - 2.2 | m | - | 2H |
| H-5, H-5' | 4.1 - 4.3 | m | - | 2H |
| H-tBu (C(CH₃)₃) | 0.8 - 0.9 | s | - | 9H |
| H-SiMe₂ | 0.05 - 0.1 | s | - | 6H |
Predicted ¹³C NMR Chemical Shifts
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-1 (CHO) | 200 - 205 |
| C-3 (C-O-Si) | 78 - 82 |
| C-2, C-5 (CH₂-O) | 68 - 72 |
| C-4 (CH₂) | 35 - 40 |
| C-tBu (C(CH₃)₃) | 25 - 26 |
| C-SiMe₂ | -5 to -4 |
| C-SiC(CH₃)₃ | 18 - 19 |
Analysis and Interpretation of Predicted Spectra
The predicted chemical shifts are rationalized by the electronic environment of each nucleus, which is influenced by the electronegativity of neighboring atoms and the anisotropic effects of multiple bonds.
¹H NMR Spectrum Analysis
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Aldehyde Proton (H-1): The proton of the aldehyde group is expected to be the most downfield signal, typically in the range of 9.6-10.0 ppm.[1] This significant deshielding is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It should appear as a sharp singlet as there are no adjacent protons to couple with.
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Oxolane Ring Protons (H-2, H-4, H-5): The methylene protons of the oxolane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.
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H-5: The protons on the carbon adjacent to the ring oxygen (C5) are expected to be the most downfield of the ring protons (around 4.1-4.3 ppm) due to the deshielding effect of the electronegative oxygen atom.
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H-2: Similarly, the protons on C2, also adjacent to the ring oxygen, will be deshielded and are predicted to appear around 3.8-4.0 ppm.
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H-4: The protons on C4 are further from the ring oxygen and are therefore expected to be the most upfield of the ring methylene groups, appearing in the range of 2.0-2.2 ppm.
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tert-Butyldimethylsilyl (TBS) Group Protons:
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t-Butyl Protons (H-tBu): The nine equivalent protons of the tert-butyl group will give rise to a large singlet at approximately 0.8-0.9 ppm.
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Dimethylsilyl Protons (H-SiMe₂): The six equivalent protons of the two methyl groups attached to the silicon atom will appear as a sharp singlet, typically upfield of TMS, around 0.05-0.1 ppm.[2]
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¹³C NMR Spectrum Analysis
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Carbonyl Carbon (C-1): The carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the 200-205 ppm region.[3]
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Quaternary Carbon (C-3): The C3 carbon, bonded to the silyloxy group, the aldehyde, and two other carbons, is a quaternary carbon. Its chemical shift is influenced by the attached oxygen and is predicted to be in the 78-82 ppm range. This peak is expected to be of lower intensity.
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Oxolane Ring Carbons (C-2, C-4, C-5):
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C-2 and C-5: The carbons adjacent to the ring oxygen (C2 and C5) are deshielded and are expected to resonate in the 68-72 ppm range.
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C-4: The C4 carbon, being a simple methylene group in the ring, will be the most upfield of the ring carbons, with a predicted chemical shift of 35-40 ppm.
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tert-Butyldimethylsilyl (TBS) Group Carbons:
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t-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will have a chemical shift of around 25-26 ppm, while the quaternary carbon will be at approximately 18-19 ppm.
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Dimethylsilyl Carbons: The two equivalent methyl carbons attached to the silicon atom are shielded and will appear upfield, typically between -5 and -4 ppm.
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Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde, the following experimental procedure is recommended.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving the silyl ether and is a common solvent for NMR of organic molecules.
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Concentration:
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For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.
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For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
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Internal Standard: The residual proton signal of CHCl₃ in CDCl₃ can be used as a secondary reference (δ 7.26 ppm), or tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). For ¹³C NMR, the carbon signal of CDCl₃ (δ 77.16 ppm) serves as a convenient reference.[5]
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Sample Filtration: To ensure the homogeneity of the magnetic field, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
NMR Instrument Parameters
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the complex multiplets of the oxolane ring protons.
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¹H NMR Parameters:
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Pulse Sequence: Standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.
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¹³C NMR Parameters:
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Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, particularly for the quaternary carbon.
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Visualization of Molecular Structure and Key NMR Correlations
The following DOT language script generates a diagram of the molecular structure of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde with atoms labeled according to the assignments in the NMR data tables.
Caption: Molecular structure of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde with atom labeling.
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde. The presented data, based on established chemical shift theory and comparison with analogous structures, offers a reliable reference for researchers working with this compound. The detailed experimental protocol outlines the necessary steps for acquiring high-quality NMR data, which is crucial for unambiguous structure elucidation and purity assessment. This guide serves as a valuable resource for synthetic chemists and drug development professionals, enabling them to confidently characterize this important chemical intermediate.
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